molecular formula C22H25N3O5S2 B2928060 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one CAS No. 941952-42-7

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one

Cat. No.: B2928060
CAS No.: 941952-42-7
M. Wt: 475.58
InChI Key: AOQRHBMXGQMFNJ-UHFFFAOYSA-N
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Description

The compound 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one features a hybrid structure combining a piperazine linker, a 4-methoxybenzo[d]thiazole moiety, and a 4-methoxyphenyl sulfonyl group (Fig. 1). Below, we compare this compound with structurally related derivatives to highlight substituent effects, physicochemical properties, and inferred pharmacological implications.

Properties

IUPAC Name

1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-29-16-6-8-17(9-7-16)32(27,28)15-10-20(26)24-11-13-25(14-12-24)22-23-21-18(30-2)4-3-5-19(21)31-22/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQRHBMXGQMFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine to form 4-methoxybenzo[d]thiazole.

    Piperazine ring formation: The benzo[d]thiazole derivative is then reacted with piperazine under appropriate conditions to form the piperazinyl derivative.

    Sulfonylation: The final step involves the reaction of the piperazinyl derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the sulfonyl group would yield sulfides.

Scientific Research Applications

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or imaging agent due to the presence of the benzo[d]thiazole moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety can intercalate with DNA, while the piperazine ring can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Structural Analogs with Modified Benzothiazole or Sulfonyl Groups

Key Compound : 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (CAS: 941909-05-3)
  • Structural Differences :
    • Benzothiazole substitution : 6-Fluoro vs. 4-methoxy in the target compound.
    • Linker group : Thioether (-S-) vs. sulfonyl (-SO₂-) in the target.
Chalcone-Sulfonyl Piperazine Hybrids ()
  • Example : 1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5f).
  • Structural Differences: Core scaffold: Chalcone (propenone) vs. propanone in the target. Sulfonyl substituent: Bromophenyl vs. methoxyphenyl.
  • The propenone backbone in chalcones allows conjugation, which may enhance UV absorption properties but reduce stability under basic conditions compared to the saturated propanone .

Piperazine-Thiazole/Urea Derivatives

Urea-Based Piperazine-Thiazole Compounds ()
  • Example : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a).
  • Structural Differences: Functional group: Urea vs. propanone-sulfonyl. Substituents: Fluorophenyl vs. methoxyphenyl.
  • Fluorine’s electronegativity may enhance binding to hydrophobic pockets, whereas methoxy groups improve solubility .

Heterocyclic Variations

Oxadiazole-Benzothiazole Hybrid ()
  • Example : N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine.
  • Structural Differences: Heterocycle: 1,3,4-Oxadiazole vs. propanone-sulfonyl. Substituents: Shared 4-methoxyphenyl and benzothiazole groups.

Substituent Effects on Physicochemical Properties

Compound Benzothiazole Substituent Linker Group Aromatic Substituent Molecular Weight Key Property
Target Compound 4-Methoxy Sulfonyl (-SO₂-) 4-Methoxyphenyl ~457.5* High polarity, H-bond capacity
CAS 941909-05-3 6-Fluoro Thioether (-S-) 4-Methoxyphenyl 431.6 Lower solubility, higher logP
Chalcone 5f N/A Sulfonyl (-SO₂-) 4-Bromophenyl ~570.4 High lipophilicity
Urea 11a N/A Urea 3-Fluorophenyl 484.2 Strong H-bond donor/acceptor

*Calculated based on formula C₂₁H₂₃N₃O₄S₂.

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